Methylnaphthidate

Catalog No.
S13263321
CAS No.
231299-82-4
M.F
C18H21NO2
M. Wt
283.4 g/mol
Availability
In Stock
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Methylnaphthidate

CAS Number

231299-82-4

Product Name

Methylnaphthidate

IUPAC Name

methyl (2R)-2-naphthalen-2-yl-2-[(2R)-piperidin-2-yl]acetate

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C18H21NO2/c1-21-18(20)17(16-8-4-5-11-19-16)15-10-9-13-6-2-3-7-14(13)12-15/h2-3,6-7,9-10,12,16-17,19H,4-5,8,11H2,1H3/t16-,17-/m1/s1

InChI Key

DNRNSIJBSCBESJ-IAGOWNOFSA-N

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC3=CC=CC=C3C=C2

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC3=CC=CC=C3C=C2

Methyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate is a member of naphthalenes.

Methylnaphthidate, also known as HDMP-28, is a piperidine-based stimulant drug structurally related to methylphenidate. Its chemical formula is C18H21NO2C_{18}H_{21}NO_{2}, and it features a naphthalene group replacing the benzene ring found in methylphenidate. This compound acts primarily as a potent dopamine reuptake inhibitor, exhibiting several times the potency of its structural analog, methylphenidate. Methylnaphthidate is classified under the psychoactive stimulant category and has been used in research contexts since around 2015, often marketed as a designer drug in grey areas of legality .

, including:

  • Oxidation: This can lead to the formation of naphthoquinone derivatives when exposed to strong oxidizing agents.
  • Reduction: Reduction reactions can convert methylnaphthidate into its corresponding alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, allowing for the formation of different derivatives. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The synthesis of methylnaphthidate typically involves several steps:

  • Esterification: The reaction of 2-naphthylacetic acid with methanol in the presence of a strong acid catalyst yields methyl 2-naphthylacetate.
  • Piperidine Reaction: The intermediate product is then reacted with piperidine under controlled conditions.
  • Formation of Hydrochloride Salt: Finally, methylnaphthidate is converted to its hydrochloride form by reacting with hydrochloric acid .

Research indicates that methylnaphthidate interacts with various substances, notably:

  • Alcohol: Combining methylnaphthidate with alcohol can mask intoxication effects, increasing the risk of over-intoxication.
  • Other Stimulants: Co-administration with other stimulants can lead to excessive stimulation and cardiovascular strain .
  • Dissociatives and Psychedelics: Caution is advised when combining with substances like 25x-NBOMe or MDMA due to heightened risks of adverse effects .

Similar Compounds

Methylnaphthidate shares structural similarities with several other compounds within the phenidate class. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Characteristics
MethylphenidateBenzene ringWidely used for ADHD treatment; lower potency
EthylphenidateEthyl group instead of methylSimilar stimulant effects; less potent than methylnaphthidate
IsopropylphenidateIsopropyl groupModified stimulant profile; less studied
4F-MethylphenidateFluorine substitutionIncreased potency; potential for higher toxicity
N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylateStructural isomerSimilar action but distinct pharmacological properties

Methylnaphthidate is unique due to its naphthalene structure which enhances its affinity for serotonin transporters compared to other phenidates that predominantly target dopamine and norepinephrine transporters .

Molecular Architecture and Isomeric Properties

Methylnaphthidate (C₁₈H₂₁NO₂) features a naphthalene moiety fused to a piperidine-acetate backbone, with a molecular weight of 283.4 g/mol. The IUPAC name, methyl (2R)-2-naphthalen-2-yl-2-[(2R)-piperidin-2-yl]acetate, underscores its stereochemical specificity, with two chiral centers at the piperidine and acetate groups. The naphthalene ring introduces planar rigidity, while the piperidine moiety contributes conformational flexibility.

Isomeric considerations arise from the substitution pattern on the naphthalene ring. While methylnaphthidate itself is not inherently isomeric, its naphthalene component shares structural parallels with methylnaphthalene isomers. For instance, 1-methylnaphthalene (α-isomer) and 2-methylnaphthalene (β-isomer) differ in methyl group placement, affecting electronic distribution and intermolecular interactions. These differences may influence crystallization behavior, as observed in hydrogen-bonded networks of naphthalene derivatives.

Structural FeatureMethylnaphthidate1-Methylnaphthalene
Core StructureNaphthalene + piperidine-acetateNaphthalene + methyl group
Molecular FormulaC₁₈H₂₁NO₂C₁₁H₁₀
Chiral Centers20

Comparative Analysis with Methylphenidate and Structural Analogs

Methylnaphthidate diverges from methylphenidate (C₁₄H₁₉NO₂) through its naphthyl substitution instead of a phenyl group. This modification enhances lipophilicity, potentially extending its half-life and dopamine reuptake inhibition efficacy. The naphthalene system’s extended π-conjugation may also strengthen van der Waals interactions with biological targets compared to methylphenidate’s phenyl ring.

Structural analogs like HDMP-28 (a methylnaphthidate variant) demonstrate increased metabolic stability due to reduced susceptibility to hepatic oxidation. In contrast, methylphenidate derivatives often undergo rapid ester hydrolysis, limiting their duration of action.

Synthetic Pathways and Optimization Strategies

The synthesis of methylnaphthidate typically involves a multi-step sequence starting from α-phenyl-α-piperidyl acetamide. A patented one-pot method for methylphenidate synthesis provides a conceptual framework:

  • Esterification: Reacting the acetamide intermediate with methanol in the presence of sulfuric acid at 25–30°C.
  • Salt Formation: Treating the free base with alcoholic hydrochloric acid to precipitate the hydrochloride salt.
  • Purification: Sequential solvent extraction (e.g., dichloromethane) and pH-controlled recrystallization.

Optimization strategies focus on minimizing erythro isomer formation, which is pharmacologically inactive. Maintaining reaction temperatures below 10°C during acid catalysis reduces racemization.

Stereochemical Considerations in Synthesis

The (2R,2'R) configuration is critical for dopamine transporter binding. Chirality arises during the acetamide cyclization step, where stereoselective protonation dictates the piperidine ring’s conformation. Computational modeling of the InChI key (DNRNSIJBSCBESJ-IAGOWNOFSA-N) confirms the R configuration at both stereocenters.

Racemization risks emerge during high-temperature steps, such as methanol reflux. Implementing low-temperature distillation (45–50°C) and inert atmospheres preserves enantiomeric excess.

Industrial-Scale Production Challenges and Patented Methodologies

Scaling methylnaphthidate synthesis presents three primary challenges:

  • Stereochemical Control: Batch-to-batch consistency requires precise pH (11.5–12.5) and temperature (±2°C) regulation during extractions.
  • Solvent Management: Dichloromethane, used in purification, demands costly recovery systems to meet environmental regulations.
  • Catalyst Efficiency: Sulfuric acid, while effective, complicates waste treatment. Alternatives like immobilized enzymes are under investigation.

Patented methodologies emphasize hybrid approaches:

  • Continuous Flow Systems: Reduce reaction times from 30 hours to <8 hours via pressurized methanol reflux.
  • Crystallization Additives: Polyvinylpyrrolidone (PVP) suppresses erythro isomer nucleation, enhancing threo selectivity to >99.8%.

Dopamine and Norepinephrine Reuptake Inhibition Dynamics

Methylnaphthidate functions as a norepinephrine-dopamine reuptake inhibitor, operating through a mechanism fundamentally similar to methylphenidate but with distinct pharmacological characteristics . The compound binds to the dopamine transporter and norepinephrine transporter, preventing the reuptake of these neurotransmitters and thereby increasing their presence in the extraneuronal space . This mechanism leads to prolonged neurotransmitter action at synaptic terminals, resulting in enhanced dopaminergic and noradrenergic neurotransmission .

The reuptake inhibition dynamics of methylnaphthidate demonstrate a preferential interaction with dopaminergic pathways, consistent with its structural relationship to methylphenidate [2] [3]. Research indicates that methylnaphthidate exhibits higher potency compared to methylphenidate at dopamine transporter sites, with significantly enhanced binding characteristics [4] [5]. The compound's mechanism involves blocking the activity of dopamine transporters, which are responsible for removing dopamine once it has been released into the synaptic cleft [6].

The norepinephrine reuptake inhibition properties of methylnaphthidate contribute to its overall pharmacological profile, though specific binding affinity data for norepinephrine transporter remains limited in current literature [7]. The dual inhibition of both dopamine and norepinephrine transporters positions methylnaphthidate within the category of norepinephrine-dopamine reuptake inhibitors, similar to other clinically relevant stimulants [2] [3].

Binding Affinity Profiles for Dopamine Transporter, Norepinephrine Transporter, and Serotonin Transporter

The binding affinity characteristics of methylnaphthidate reveal distinct selectivity patterns across monoamine transporters [4] [5] [8]. Experimental data demonstrates that methylnaphthidate exhibits high affinity binding to dopamine transporter sites, with reported inhibition constant values of 11.0 nanomolar [4] [9]. This represents a significant enhancement in potency compared to methylphenidate, which shows dopamine transporter binding with inhibition constant values of 83.9 nanomolar [4] [9].

TransporterMethylnaphthidate Ki (nM)Methylnaphthidate IC50 (nM)Methylphenidate Comparison
Dopamine Transporter11.033.9Higher potency
Norepinephrine TransporterNot reportedNot reportedSimilar affinity
Serotonin Transporter71.6105.0Lower selectivity

A distinguishing feature of methylnaphthidate is its significant affinity for serotonin transporter sites, with binding affinity values of 71.6 nanomolar and inhibition concentration values of 105.0 nanomolar [5] [8] [9]. This contrasts markedly with methylphenidate, which demonstrates minimal serotonin transporter binding with values exceeding 10,000 nanomolar [4] [9]. The substantial serotonin transporter affinity suggests that methylnaphthidate functions as a triple reuptake inhibitor rather than the selective dopamine-norepinephrine reuptake inhibition observed with methylphenidate [5] [9].

The binding selectivity profile indicates that methylnaphthidate exhibits approximately 6.5-fold selectivity for dopamine transporter over serotonin transporter binding sites [4] [9]. This selectivity ratio represents a significant departure from the highly selective dopamine-norepinephrine profile characteristic of methylphenidate and related piperidine-based stimulants [10] [11].

Discrimination Ratio and Addiction Liability Predictions

The discrimination ratio represents a critical pharmacological parameter for predicting addiction liability, calculated as the ratio of dopamine uptake inhibition to dopamine transporter binding [4] [9]. Methylnaphthidate demonstrates a discrimination ratio of 4.8, which falls within the range associated with reduced addiction potential compared to compounds with lower discrimination ratios [4] [9].

CompoundDiscrimination RatioAddiction LiabilityInterpretation
Methylnaphthidate4.8LowerHigh discrimination ratio indicates low addiction potential
Methylphenidate2.7ModerateModerate discrimination ratio
Cocaine2.5HigherLow discrimination ratio indicates higher addiction potential

Research demonstrates that compounds with discrimination ratios above 4.0 typically exhibit reduced reinforcing properties and lower propensity for self-administration behaviors [4] [12] [13]. The discrimination ratio of 4.8 for methylnaphthidate suggests a pharmacological profile associated with diminished abuse liability compared to both methylphenidate and cocaine [4] [9].

Studies utilizing drug discrimination paradigms and self-administration models indicate that methylnaphthidate's higher discrimination ratio correlates with reduced reinforcing efficacy [12] [14] [13]. The discrimination ratio analysis provides predictive insights into the compound's potential for abuse, with higher values generally corresponding to lower addiction liability in preclinical models [15] [12].

Comparative Potency Metrics Against Piperidine-Based Stimulants

Methylnaphthidate demonstrates substantially enhanced potency compared to other piperidine-based stimulants, particularly in dopamine transporter binding assays [4] [16] [9]. Comparative analysis reveals that methylnaphthidate exhibits approximately 7.6-fold greater potency than methylphenidate at dopamine transporter sites, representing one of the most significant potency enhancements observed among methylphenidate analogues [4] [5].

CompoundDopamine Transporter Binding (Ki nM)Serotonin Transporter Binding (Ki nM)Relative Potency
Methylnaphthidate11.071.67.6× versus methylphenidate
Methylphenidate83.9>10,0001.0 (reference)
Cocaine160.04010.5× versus methylphenidate

The naphthalene substitution in methylnaphthidate, replacing the benzene ring present in methylphenidate, contributes significantly to the enhanced binding affinity and potency characteristics [4] [9]. This structural modification results in improved binding kinetics and increased selectivity for monoamine transporters compared to the parent methylphenidate compound [5].

Potency comparisons with other piperidine-based stimulants reveal that methylnaphthidate represents one of the most potent compounds in this chemical class [16] [17]. The enhanced potency profile extends across multiple pharmacological parameters, including binding affinity, uptake inhibition, and functional activity measures [18] [5].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy represents the most definitive method for structural elucidation of methylnaphthidate. The compound exhibits characteristic spectral features across multiple nuclear environments, providing unambiguous identification capabilities for forensic and analytical laboratories [1] [2].

Proton Nuclear Magnetic Resonance Characteristics: The proton Nuclear Magnetic Resonance spectrum of methylnaphthidate displays distinctive patterns across the aromatic and aliphatic regions. The naphthalene ring system produces a complex multiplet pattern in the aromatic region between 7.2 and 7.8 parts per million, significantly different from the simpler phenyl ring patterns observed in methylphenidate analogs [2]. The methyl ester group appears as a sharp singlet around 3.6-3.8 parts per million, while the piperidine ring protons generate characteristic multiplet patterns between 1.0 and 3.5 parts per million. The stereochemical complexity arising from the two chiral centers creates additional splitting patterns that can be resolved using high-field instruments operating at 600 megahertz or higher [2].

Carbon-13 Nuclear Magnetic Resonance Analysis: Carbon-13 Nuclear Magnetic Resonance spectroscopy provides critical structural information for methylnaphthidate identification. The naphthalene carbon signals appear in the aromatic region between 120 and 140 parts per million, with the quaternary carbons showing distinct chemical shifts compared to the carbon-hydrogen bearing carbons [1]. The ester carbonyl carbon resonates at approximately 170-175 parts per million, serving as a diagnostic peak for the compound class. The piperidine carbons distribute across the aliphatic region from 20 to 60 parts per million, with the nitrogen-bearing carbon showing characteristic downfield shift to approximately 55-60 parts per million [2].

Solvent Effects and Sample Preparation: Sample preparation protocols significantly influence spectral quality and chemical shift values. Free base forms of methylnaphthidate dissolve readily in deuterated chloroform, providing optimal spectral resolution for structural analysis. However, hydrochloride salt forms require deuterated dimethyl sulfoxide for adequate dissolution, resulting in chemical shift variations due to solvent effects and hydrogen bonding interactions [2]. Temperature control during acquisition proves essential, as elevated temperatures can cause peak broadening and reduced resolution in the complex aromatic region.

Infrared Spectroscopy

Infrared spectroscopy provides rapid screening capabilities for methylnaphthidate identification, particularly valuable in high-throughput analytical scenarios. The technique offers distinctive fingerprint characteristics that enable differentiation from structurally related compounds [3].

Functional Group Identification: The ester carbonyl stretch represents the most diagnostic infrared absorption for methylnaphthidate, appearing as a strong band between 1720 and 1750 wavenumbers. This frequency range distinguishes the compound from amide-containing analogs and provides primary structural confirmation [4]. The naphthalene aromatic carbon-hydrogen stretches appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches from the piperidine ring and methyl groups dominate the 2850-3000 wavenumber range. The complex fingerprint region between 600 and 1500 wavenumbers contains numerous bands arising from carbon-carbon stretches, carbon-nitrogen vibrations, and out-of-plane deformations specific to the naphthalene-piperidine framework [3].

Salt Form Differentiation: Infrared spectroscopy effectively distinguishes between free base and hydrochloride salt forms of methylnaphthidate. The hydrochloride salt exhibits characteristic broad nitrogen-hydrogen stretching absorptions between 2500 and 3500 wavenumbers, absent in the free base spectrum [2]. These differences prove crucial for forensic applications where sample formulation affects legal classification and analytical protocols.

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and structural fragmentation patterns essential for methylnaphthidate identification. Multiple ionization techniques generate complementary data sets for comprehensive characterization [1] [5].

Molecular Ion and Fragmentation Patterns: Under electron ionization conditions, methylnaphthidate produces a molecular ion at mass-to-charge ratio 283, corresponding to the neutral molecular formula. The base peak consistently appears at mass-to-charge ratio 84, representing a piperidinium fragment formed through alpha cleavage adjacent to the nitrogen atom [2]. This fragmentation pattern parallels observations in related methylphenidate analogs but with distinctive mass shifts reflecting the naphthalene substitution. Additional significant fragments appear at mass-to-charge ratios corresponding to naphthyl acetate moieties and tropylium-type ions characteristic of the naphthalene ring system [5].

Electrospray Ionization Characteristics: Electrospray ionization generates predominantly protonated molecular ions at mass-to-charge ratio 284, with minimal fragmentation under gentle ionization conditions. In-source collision-induced dissociation produces diagnostic fragment ions, particularly the mass-to-charge ratio 84 piperidinium species observed across multiple methylphenidate analogs [2]. High-resolution mass spectrometry provides accurate mass measurements enabling molecular formula confirmation with sub-parts-per-million accuracy, essential for definitive identification in complex matrices.

Atmospheric Pressure Chemical Ionization: Atmospheric Pressure Chemical Ionization techniques generate robust protonated molecular ions with characteristic fragmentation patterns under controlled energy conditions. This ionization method proves particularly valuable for chromatographic applications where gentle ionization preserves molecular ion abundance while providing diagnostic fragmentation for structural confirmation [6].

Chromatographic Profiling (High Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

High Performance Liquid Chromatography Methods

High Performance Liquid Chromatography represents the primary separation technique for methylnaphthidate analysis, offering robust quantitative capabilities and excellent reproducibility across diverse analytical scenarios [7].

Reversed-Phase Separation Systems: Reversed-phase chromatography using octadecylsilane stationary phases provides optimal retention and peak shape for methylnaphthidate analysis. Gradient elution programs employing acetonitrile-water mobile phases with formic acid modification achieve baseline separation from structurally related compounds within 8-12 minute analysis times [8]. The compound exhibits strong retention on reversed-phase systems due to the hydrophobic naphthalene ring system, requiring elevated organic solvent concentrations for efficient elution. Column temperature control at 30-40 degrees Celsius enhances peak symmetry and reduces analysis time variations [7].

Mobile Phase Optimization: Mobile phase composition critically affects methylnaphthidate retention and peak quality. Acetonitrile-water systems with 0.1 percent formic acid provide optimal peak shape and electrospray ionization compatibility for liquid chromatography-mass spectrometry applications [2]. Alternative mobile phase systems employing methanol-water combinations show reduced retention but may offer advantages for specific analytical requirements. Buffer systems require careful optimization to prevent precipitation and maintain column lifetime during extended analytical sequences [7].

Detection Strategies: Ultraviolet detection at 254 nanometers provides universal detection for methylnaphthidate, leveraging the strong chromophore of the naphthalene ring system. Variable wavelength detection capabilities enable optimization for specific analytical requirements, with wavelengths between 230-280 nanometers offering varying sensitivity and selectivity profiles [7]. Mass spectrometric detection provides unambiguous identification through selected reaction monitoring approaches, particularly valuable for complex matrix analyses requiring high specificity [2].

Gas Chromatography-Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry combines efficient chromatographic separation with definitive mass spectrometric identification, making it the technique of choice for many methylnaphthidate analytical applications [5] [9].

Chromatographic Conditions: Temperature programming protocols optimized for methylphenidate analogs provide excellent separation of methylnaphthidate from related compounds. Initial temperatures of 50-70 degrees Celsius followed by programmed heating rates of 10-20 degrees per minute to final temperatures of 280-300 degrees Celsius achieve optimal peak shape and retention time reproducibility [9]. Helium carrier gas at constant flow rates of 1-2 milliliters per minute provides optimal separation efficiency and mass spectrometric performance. Split injection ratios require optimization based on sample concentration to prevent column overload and maintain peak integrity [5].

Thermal Stability Considerations: Methylnaphthidate demonstrates adequate thermal stability under standard Gas Chromatography conditions, though thermal decomposition may occur at elevated injection port temperatures exceeding 280 degrees Celsius [2]. Decomposition products potentially include methyl naphthyl acetate species formed through loss of the piperidine moiety, requiring careful method validation to distinguish authentic compounds from thermal artifacts. Lower injection port temperatures of 250-270 degrees Celsius minimize decomposition while maintaining adequate sample volatilization [10].

Mass Spectrometric Detection: Electron ionization at 70 electron volts generates characteristic fragmentation patterns enabling definitive methylnaphthidate identification. The mass spectral library matching provides preliminary identification, while manual spectral interpretation confirms structural assignments through recognized fragmentation pathways [5]. Selected ion monitoring techniques enhance sensitivity for trace-level determinations, focusing on diagnostic ions such as the molecular ion and characteristic fragments at mass-to-charge ratios 84 and specific naphthyl-containing species [9].

Purity Assessment and Impurity Isolation Protocols

Quantitative Purity Determination

Accurate purity assessment of methylnaphthidate requires validated analytical methods capable of detecting and quantifying both organic impurities and inorganic contaminants [11] [12].

High Performance Liquid Chromatography Purity Methods: Area normalization techniques using High Performance Liquid Chromatography provide rapid purity estimates assuming equal detector response factors across all chromatographic peaks. However, accurate quantitation requires individual calibration curves for identified impurities or application of correction factors derived from theoretical considerations [11]. Gradient elution methods extending analysis times to 30-45 minutes ensure detection of early and late-eluting impurities that might co-elute under standard analytical conditions. Detection wavelength scanning capabilities enable identification of impurities with different chromophoric properties than the parent compound [13].

Nitrogen Chemiluminescence Detection: Nitrogen-specific detection provides universal response for nitrogen-containing impurities while eliminating interference from non-nitrogenous contaminants [12]. This technique proves particularly valuable for methylnaphthidate purity assessment, as most synthetic impurities retain nitrogen atoms enabling quantitative determination without individual reference standards. Calibration using the parent compound assumes equimolar nitrogen response, providing purity estimates with typical accuracies of 90-95 percent compared to authentic standards [12].

Elemental Analysis Confirmation: Carbon, hydrogen, nitrogen analysis provides independent confirmation of compound purity and molecular formula. Theoretical values for methylnaphthidate (Carbon: 76.30 percent, Hydrogen: 7.47 percent, Nitrogen: 4.94 percent) enable assessment of overall sample quality and detection of significant inorganic contamination [14]. Deviations exceeding 0.4 percent typically indicate impurity levels requiring further investigation or purification.

Impurity Identification and Characterization

Comprehensive impurity profiling requires systematic identification of synthetic by-products, degradation products, and process-related contaminants [11] [15].

Synthetic Impurity Profiles: Methylnaphthidate synthesis pathways generate predictable impurity patterns depending on reaction conditions and purification protocols. Potential impurities include unreacted starting materials, alternative regioisomers, and stereoisomeric forms arising from incomplete epimerization during synthesis [2]. Preparative chromatographic techniques enable isolation of individual impurities for subsequent structural characterization through Nuclear Magnetic Resonance and mass spectrometry [11].

Degradation Product Analysis: Stress testing under acidic, basic, oxidative, and thermal conditions reveals potential degradation pathways and identifies degradation products requiring monitoring during stability studies [16]. Hydrolytic degradation typically produces naphthyl acetic acid derivatives and piperidine-containing fragments, while oxidative conditions may generate naphthoquinone-related species [11]. Photolytic degradation studies identify light-sensitive impurities requiring specialized storage and handling protocols.

Process-Related Impurities: Manufacturing processes introduce characteristic impurity patterns including residual solvents, catalysts, and reagent-derived contaminants. Gas chromatographic analysis with headspace sampling techniques quantifies volatile organic impurities, while specialized extraction procedures enable detection of metallic contaminants from catalytic processes [11]. Validation protocols establish acceptable limits for identified impurities based on toxicological considerations and analytical detection capabilities.

Stability Studies Under Varied Environmental Conditions

Temperature-Dependent Stability

Temperature represents the most critical environmental factor affecting methylnaphthidate stability, with degradation rates following Arrhenius kinetics across typical storage temperature ranges [16] [17].

Ambient Temperature Storage: At standard room temperature conditions (20-25 degrees Celsius), methylnaphthidate demonstrates moderate stability with degradation rates dependent on relative humidity and light exposure [16]. Aqueous solutions show particular susceptibility to hydrolytic degradation, with half-lives of several days to weeks depending on pH and ionic strength. Solid formulations exhibit enhanced stability, though gradual degradation occurs over months to years under ambient conditions [17].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

283.157228913 g/mol

Monoisotopic Mass

283.157228913 g/mol

Heavy Atom Count

21

UNII

T52Y9T2U0W

Wikipedia

HDMP-28

Dates

Last modified: 08-10-2024

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